6-Isopropoxyhexane-1-sulfonyl chloride
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Overview
Description
6-Isopropoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group (SO2Cl) attached to a hexane chain with an isopropoxy substituent. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Isopropoxyhexane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 6-isopropoxyhexane. This process typically uses reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale chlorosulfonation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxyhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: Reacting with amines under mild conditions to form sulfonamides.
Alcohols: Reacting with alcohols to form sulfonates.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from reactions with thiols.
Scientific Research Applications
6-Isopropoxyhexane-1-sulfonyl chloride has various applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, especially those containing sulfonamide groups.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-isopropoxyhexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Hexane-1-sulfonyl chloride: Similar structure but lacks the isopropoxy group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a shorter carbon chain.
Benzenesulfonyl chloride: Contains an aromatic ring instead of an aliphatic chain.
Uniqueness
6-Isopropoxyhexane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and the properties of the resulting products. This makes it a versatile intermediate for synthesizing a variety of sulfonyl-containing compounds .
Properties
Molecular Formula |
C9H19ClO3S |
---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
6-propan-2-yloxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2)13-7-5-3-4-6-8-14(10,11)12/h9H,3-8H2,1-2H3 |
InChI Key |
YSXBOYCGKKOIND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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